2-[2-(2-Hydroxy-5-nitrophenyl)hydrazinylidene]naphthalen-1(2H)-one
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Overview
Description
2-[2-(2-Hydroxy-5-nitrophenyl)hydrazinylidene]naphthalen-1(2H)-one is a complex organic compound characterized by its unique structure, which includes a naphthalene ring and a hydrazinylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Hydroxy-5-nitrophenyl)hydrazinylidene]naphthalen-1(2H)-one typically involves the reaction of 2-hydroxy-5-nitrophenylhydrazine with naphthalene-1,2-dione under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Hydroxy-5-nitrophenyl)hydrazinylidene]naphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[2-(2-Hydroxy-5-nitrophenyl)hydrazinylidene]naphthalen-1(2H)-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(2-Hydroxy-5-nitrophenyl)hydrazinylidene]naphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-5-nitrophenyl hydrogen sulfate
- 4-Nitrocatechol
- 2-Hydroxy-5-nitrophenyl sulfate
Uniqueness
Compared to similar compounds, 2-[2-(2-Hydroxy-5-nitrophenyl)hydrazinylidene]naphthalen-1(2H)-one is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
90163-35-2 |
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Molecular Formula |
C16H11N3O4 |
Molecular Weight |
309.28 g/mol |
IUPAC Name |
2-[(2-hydroxy-5-nitrophenyl)diazenyl]naphthalen-1-ol |
InChI |
InChI=1S/C16H11N3O4/c20-15-8-6-11(19(22)23)9-14(15)18-17-13-7-5-10-3-1-2-4-12(10)16(13)21/h1-9,20-21H |
InChI Key |
JMWZONYSKZAZNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)N=NC3=C(C=CC(=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
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